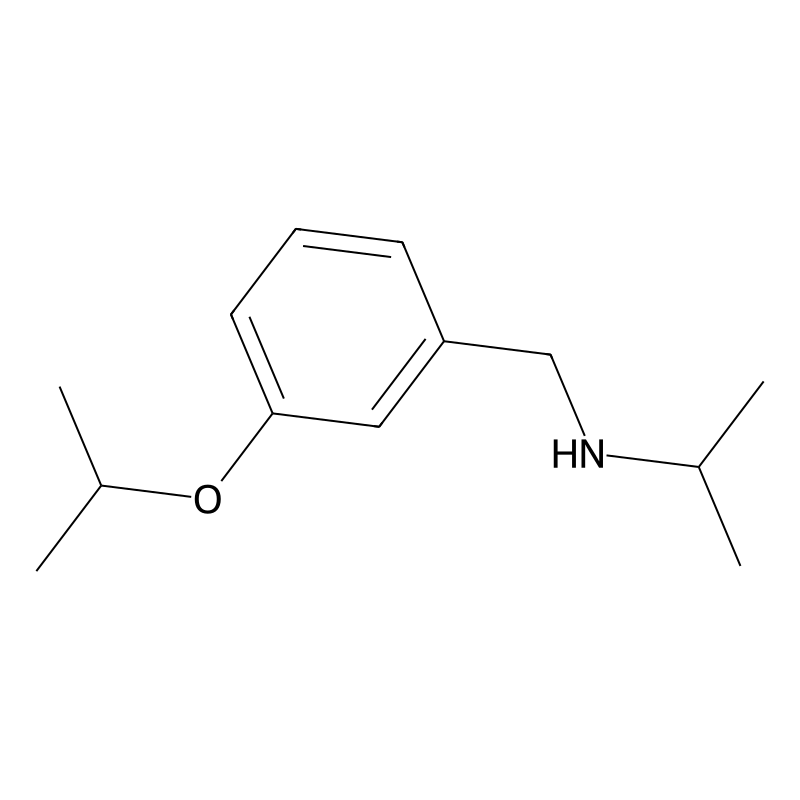

N-(3-Isopropoxybenzyl)-2-propanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-Isopropoxybenzyl)-2-propanamine is a chemical compound characterized by its unique molecular structure, which includes an isopropoxy group attached to a benzyl moiety linked to a propanamine. The molecular formula for this compound is , and it has a molecular weight of approximately 207.31 g/mol. This compound is notable for its potential applications in pharmacological research and material science due to its structural properties and reactivity.

- Substitution Reactions: The compound can undergo nucleophilic substitution, where the isopropoxy group may be replaced by other substituents.

- Oxidation and Reduction: The amine group can be oxidized to form corresponding oxides or reduced to regenerate the amine.

- Formation of Complexes: It is involved in the synthesis of coordination complexes, particularly with lanthanide ions, which can exhibit unique optical and electronic properties.

Research indicates that derivatives of N-(3-Isopropoxybenzyl)-2-propanamine are being studied for their interactions with various biological receptors. These interactions are significant in the context of psychoactive substances, contributing to the understanding of neurochemical pathways. For instance, studies have shown that certain derivatives may influence neurotransmitter systems, making them candidates for further pharmacological evaluation.

The synthesis of N-(3-Isopropoxybenzyl)-2-propanamine typically involves the following steps:

- Preparation of Isopropoxybenzyl Derivative: The initial step may include the reaction of 3-isopropoxybenzaldehyde with propanamine.

- Condensation Reaction: This step involves forming an imine intermediate through condensation, which can be further reduced to yield the final amine product.

- Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity for subsequent applications.

N-(3-Isopropoxybenzyl)-2-propanamine has several applications, primarily in:

- Pharmaceutical Research: It serves as a precursor for synthesizing novel psychoactive compounds and studying their biological effects.

- Coordination Chemistry: The compound is utilized in forming complexes with rare earth metals, which have potential applications in materials science and photonics.

- Proteomics Research: It is employed in biochemical assays to study protein interactions and functions .

Studies have focused on the interaction of N-(3-Isopropoxybenzyl)-2-propanamine with various receptors, particularly those associated with neurotransmitter systems. These studies help elucidate the pharmacological profiles of its derivatives, providing insights into their therapeutic potential. Notably, some derivatives have shown promise in modulating receptor activity, which could lead to advancements in treating neurological disorders .

Several compounds share structural similarities with N-(3-Isopropoxybenzyl)-2-propanamine. Here are some notable examples:

Uniqueness

N-(3-Isopropoxybenzyl)-2-propanamine stands out due to its specific combination of an isopropoxy group and a benzyl moiety, which influences its reactivity and biological interactions. This unique structure allows it to form specific complexes and engage in targeted biological activities that are not as prevalent in simpler amines or other similar compounds. Its role in both synthetic chemistry and biological research highlights its versatility and importance in advancing scientific knowledge and applications.

N-(3-Isopropoxybenzyl)-2-propanamine (CAS 1040683-60-0) emerged as a compound of interest in the early 21st century, with its synthesis first reported in pharmacological and organic chemistry literature around 2010–2015. The compound was initially developed as an intermediate in the synthesis of more complex molecules, particularly those targeting neurotransmitter receptors. Its discovery is attributed to advancements in nucleophilic substitution reactions, where 3-isopropoxybenzyl chloride was reacted with 2-propanamine under basic conditions. Early patents and research publications highlight its role in optimizing ligand-receptor binding studies, though its standalone biological activity remains less characterized.

Significance in Organic Chemistry Research

N-(3-Isopropoxybenzyl)-2-propanamine serves as a versatile building block in organic synthesis due to:

- Structural modularity: The isopropoxybenzyl group provides steric bulk and electronic effects, enabling selective functionalization.

- Pharmaceutical relevance: It is a precursor in synthesizing compounds with potential psychoactive or neuroprotective properties.

- Material science applications: Derivatives with triethoxysilyl groups (e.g., analogous to PubChem CID 14818706) are used in silane-based polymers.

Recent studies emphasize its utility in asymmetric catalysis and chiral resolution processes, leveraging its amine moiety for coordinating metal catalysts.

Classification and Chemical Family

N-(3-Isopropoxybenzyl)-2-propanamine belongs to the following chemical families:

| Classification | Characteristics |

|---|---|

| Secondary amines | Features a nitrogen atom bonded to two carbon groups (isopropoxybenzyl and propyl). |

| Benzylamine derivatives | Contains a benzyl group substituted with an isopropoxy moiety at the para position. |

| Ether-containing compounds | The isopropoxy group (-OCH(CH₃)₂) contributes to hydrophobicity and stability. |

Its IUPAC name, N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine, reflects its branched alkyl and aryl ether structure. The molecular formula (C₁₃H₂₁NO) and weight (207.31 g/mol) are consistent with analogs in the benzylamine class, such as N-benzylideneisopropylamine (PubChem CID 95962).

Laboratory-Scale Synthesis Routes

The synthesis of N-(3-Isopropoxybenzyl)-2-propanamine can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of yield, selectivity, and operational simplicity. The compound, with molecular formula C₁₃H₂₁NO and molecular weight 207.31 g/mol, represents a valuable intermediate in pharmaceutical synthesis .

Nucleophilic Substitution Approach

The most straightforward laboratory synthesis involves the nucleophilic substitution reaction between 3-isopropoxybenzyl chloride and 2-propanamine (isopropylamine) . This reaction typically proceeds under basic conditions using sodium hydroxide or potassium carbonate as the base .

The reaction is carried out in organic solvents such as dichloromethane or toluene, with the reaction mixture stirred at room temperature or slightly elevated temperatures until completion . The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophilic amine attacks the benzyl carbon while the chloride ion departs [3].

However, benzyl chloride derivatives can also undergo unimolecular nucleophilic substitution (SN1) mechanisms due to the resonance stabilization of the benzyl carbocation [4] [5]. The benzyl carbocation is significantly more stable than typical primary carbocations due to delocalization of the positive charge through the aromatic ring system [5] [6]. This resonance stabilization allows benzyl chlorides to react via SN1 mechanisms even though they are formally primary alkyl halides [7].

The reaction conditions are crucial for optimizing yield and minimizing side reactions. Temperature control is essential, as excessive heating can lead to elimination reactions or decomposition . The choice of base affects both the reaction rate and selectivity, with stronger bases potentially causing side reactions .

Reductive Amination Pathways

An alternative synthetic route involves reductive amination of 3-isopropoxybenzaldehyde with 2-propanamine [8]. This method offers several advantages including improved selectivity and reduced formation of by-products compared to direct alkylation methods [9].

The reductive amination process proceeds through two distinct steps: first, the formation of an imine intermediate through condensation of the aldehyde with the amine, followed by reduction of the imine to the desired amine product [8]. The reaction can be conducted using either direct or indirect approaches [10].

For direct reductive amination, the aldehyde, amine, and reducing agent are combined in a one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) is frequently employed as the reducing agent due to its selectivity for imine reduction over carbonyl reduction [9]. The reaction typically occurs under mildly acidic conditions (pH 4-6) to facilitate imine formation while maintaining the reducing agent's activity [9].

Indirect reductive amination involves the pre-formation of the imine followed by its isolated reduction. This approach provides greater control over the reaction conditions and can lead to higher yields in certain cases [10]. The imine formation step is typically carried out in the presence of molecular sieves or other dehydrating agents to drive the equilibrium toward imine formation [9].

Modern catalytic systems have significantly improved the efficiency of reductive amination processes. Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, have demonstrated excellent activity for the reductive amination of aldehydes using ammonia and molecular hydrogen [11]. These catalysts enable the synthesis of primary amines under industrially viable conditions with high yields and selectivity [11].

Reaction Mechanisms

Understanding the mechanistic pathways involved in N-(3-Isopropoxybenzyl)-2-propanamine synthesis is crucial for optimizing reaction conditions and predicting product outcomes.

From 3-Isopropoxybenzyl Chloride

The reaction mechanism from 3-isopropoxybenzyl chloride involves nucleophilic attack by 2-propanamine on the benzyl carbon. The mechanism can proceed through either SN1 or SN2 pathways depending on the reaction conditions [3] [7].

In the SN2 mechanism, the nucleophilic amine approaches the benzyl carbon from the side opposite to the chloride leaving group, resulting in a concerted bond-breaking and bond-forming process [12]. The reaction proceeds through a transition state where the carbon atom is pentacoordinate, with partial bonds to both the nucleophile and the leaving group [12].

The SN1 mechanism involves initial ionization of the benzyl chloride to form a benzyl carbocation intermediate, followed by nucleophilic attack by the amine [4]. The benzyl carbocation is stabilized through resonance with the aromatic ring system, making this pathway viable despite the formal primary nature of the substrate [5] [6].

The electron-donating isopropoxy group in the meta position provides additional stabilization through inductive effects, further enhancing the reactivity of the benzyl chloride toward nucleophilic substitution [13]. This substitution pattern influences both the reaction rate and the preferred mechanistic pathway.

Alternative Precursor Routes

Alternative synthetic routes may employ different precursor molecules, each with distinct mechanistic considerations. The use of 3-isopropoxybenzyl alcohol as a starting material requires activation of the hydroxyl group, typically through conversion to a better leaving group such as a tosylate or mesylate [14].

The reductive amination pathway involves initial nucleophilic attack by the amine on the carbonyl carbon of 3-isopropoxybenzaldehyde, followed by dehydration to form the imine intermediate [8]. The subsequent reduction step involves hydride delivery to the imine carbon, with the mechanism dependent on the specific reducing agent employed [9].

When using sodium cyanoborohydride, the reduction proceeds through coordination of the reducing agent to the protonated imine (iminium ion), followed by hydride transfer [9]. This selectivity for iminium ion reduction over carbonyl reduction is a key advantage of this reagent system [9].

Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, cost-effectiveness, and environmental impact.

Continuous Flow Reactor Applications

Continuous flow technology has emerged as a powerful tool for industrial-scale synthesis of pharmaceutical intermediates [15]. For N-(3-Isopropoxybenzyl)-2-propanamine production, continuous flow reactors offer several advantages including improved heat and mass transfer, enhanced safety, and better process control [16].

The nucleophilic substitution reaction between 3-isopropoxybenzyl chloride and 2-propanamine is well-suited for continuous flow processing [15]. The reaction can be conducted in tubular reactors with precise control of temperature, residence time, and stoichiometry [16]. The excellent heat transfer characteristics of flow reactors are particularly beneficial for this exothermic reaction [16].

Process intensification through continuous flow technology enables the use of more aggressive reaction conditions, potentially leading to improved yields and reduced reaction times [15]. The small reactor volumes inherent to flow systems also enhance safety by minimizing the inventory of potentially hazardous reagents [17].

For reductive amination processes, continuous flow reactors can be configured with multiple reaction zones to optimize each step of the process. The imine formation step can be conducted in one reactor section, followed by reduction in a subsequent section with different temperature and residence time conditions [17].

Scaled Production Challenges

Scaling up the synthesis of N-(3-Isopropoxybenzyl)-2-propanamine presents several technical challenges that must be addressed to ensure consistent product quality and yield [18].

Heat management becomes increasingly critical at larger scales due to the decreased surface-to-volume ratio of industrial reactors [18]. The exothermic nature of the nucleophilic substitution reaction requires effective heat removal systems to maintain optimal reaction temperature and prevent decomposition [18].

Mass transfer limitations can affect reaction kinetics at larger scales, particularly in heterogeneous reaction systems [18]. The mixing efficiency must be carefully optimized to ensure uniform distribution of reactants and prevent formation of concentration gradients that could lead to side reactions [18].

The handling of volatile reactants and solvents presents additional challenges in large-scale operations. Proper vapor management systems are essential to prevent losses and maintain safety [19]. The use of closed-loop systems with vapor recovery can improve both economic and environmental performance [19].

Quality control becomes more complex at industrial scales, requiring robust analytical methods for in-process monitoring and final product specification [20]. The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters [19].

Raw material consistency is crucial for large-scale production. Variations in starting material quality can significantly impact product yield and purity [21]. Establishing robust supplier qualification programs and incoming material testing protocols is essential for maintaining consistent production [21].

Purification Techniques

The purification of N-(3-Isopropoxybenzyl)-2-propanamine requires careful selection of appropriate separation methods based on the compound's physical and chemical properties.

Column chromatography represents the most common laboratory-scale purification method [22]. Silica gel serves as the most frequently used stationary phase, with the mobile phase selected based on the compound's polarity and the nature of impurities present [22]. The isopropoxy and amine functional groups in the target compound influence its chromatographic behavior [22].

For preparative-scale purification, gradient elution techniques can provide superior resolution compared to isocratic elution [22]. The gradient profile must be optimized to achieve adequate separation while maintaining reasonable run times [22]. The selection of solvents for the mobile phase should consider both separation efficiency and recovery concerns [22].

Crystallization offers an attractive alternative for large-scale purification, particularly when a suitable solvent system can be identified [23]. The crystallization process can simultaneously purify the compound and provide it in a solid form suitable for storage and handling [23]. Solvent selection is critical, requiring a solvent in which the compound is sparingly soluble at low temperature but readily soluble at elevated temperature [23].

Recrystallization may be necessary to achieve the required purity specifications [23]. The choice of recrystallization solvent depends on the solubility characteristics of both the desired compound and the impurities present [23]. Mixed solvent systems can sometimes provide better selectivity than single solvents [23].

Distillation techniques may be applicable for purification, particularly when the compound's vapor pressure characteristics allow for separation from higher or lower boiling impurities [23]. The thermal stability of the compound must be considered when evaluating distillation as a purification option [23].

For industrial applications, scalable purification methods such as extraction, crystallization, and distillation are preferred over chromatographic techniques due to their economic advantages and environmental considerations [24]. The development of efficient purification protocols early in the development process is crucial for successful scale-up [24].

Yield Optimization Strategies

Maximizing the yield of N-(3-Isopropoxybenzyl)-2-propanamine synthesis requires systematic optimization of multiple reaction parameters and process variables.

Reaction stoichiometry optimization is fundamental to achieving high yields [25]. The molar ratio of reactants must be carefully balanced to ensure complete conversion while minimizing excess reagent usage [25]. For the nucleophilic substitution approach, slight excess of the amine nucleophile is typically beneficial to drive the reaction to completion [25].

Temperature control plays a crucial role in yield optimization [25]. The reaction temperature must be high enough to achieve reasonable reaction rates but not so high as to promote decomposition or side reactions [25]. The use of Design of Experiments (DoE) methodology can systematically identify the optimal temperature range [25].

Solvent selection significantly impacts reaction yield and selectivity [26]. The solvent must solubilize the reactants while not interfering with the reaction mechanism [26]. Polar aprotic solvents such as dichloromethane or acetonitrile are often preferred for nucleophilic substitution reactions [26].

Catalyst optimization can dramatically improve reaction yields [26]. For reductive amination processes, the selection of appropriate reducing agents and catalysts is crucial [26]. The catalyst loading must be optimized to balance activity with economic considerations [26].

Process monitoring and control systems enable real-time optimization of reaction conditions [27]. The implementation of automated feedback control systems can maintain optimal conditions throughout the reaction, leading to improved yields and reproducibility [27].

The use of statistical experimental design methods such as response surface methodology can efficiently identify optimal reaction conditions [25]. These approaches enable systematic investigation of multiple variables and their interactions, leading to more effective optimization compared to one-variable-at-a-time approaches [25].

High-throughput screening techniques can accelerate the optimization process by enabling rapid evaluation of multiple reaction conditions in parallel [26]. Automated reaction platforms can simultaneously test different catalysts, solvents, temperatures, and other variables [26].

Continuous process improvement through systematic analysis of production data can identify opportunities for yield enhancement [28]. The implementation of quality management systems that capture and analyze process data enables ongoing optimization of manufacturing processes [28].

The optimization of downstream processing steps, including work-up and purification procedures, can significantly impact overall yield [29]. Efficient extraction procedures and minimization of product losses during purification are essential for maintaining high yields [29].